Cas no 5840-01-7 (Lilodidine)

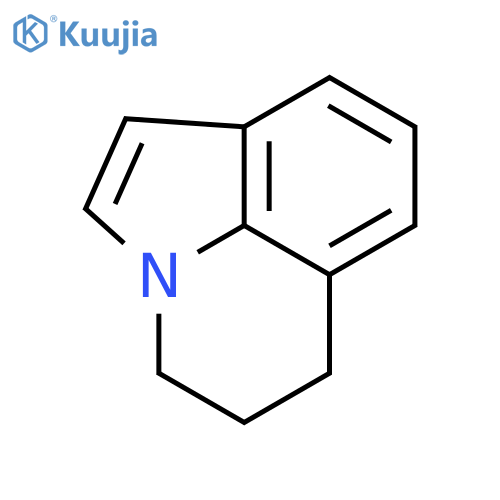

Lilodidine structure

商品名:Lilodidine

Lilodidine 化学的及び物理的性質

名前と識別子

-

- 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline

- Lilolidine

- 2,3-DIHYDRO-1H-PYRROLO[3,2,1-IJ]QUINOLINE

- Lilodidine

- 1,7-Trimethyleneindole

- 4H-Pyrrolo[3,2,1-ij]quinoline, 5,6-dihydro-

- Lilolidine, 95%

- G00001-Watson-Int

- KSC917K8L

- QCCKSFHMARIKSK-UHFFFAOYSA-N

- BCP21768

- FCH874696

- RP22124

- SY024437

- 5,6dihydro-4H-pyrolo[3,2,1-ij]quinoline

- AX

- 5 pound not6-Dihydro-4H-pyrrolo[3 pound not2 pound not1-ij]quinoline

- EN300-3453498

- J-516532

- 1-azatricyclo[6.3.1.0,4,12]dodeca-2,4,6,8(12)-tetraene

- A915134

- DS-2184

- 1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene

- 1-azatricyclo[6.3.1.0^{4,12}]dodeca-2,4,6,8(12)-tetraene

- AKOS006329426

- MFCD09841910

- L0274

- Lilolidine (5,6-Dihydro-4H-pyrrolo(3,2,1-ij)quinoline)

- SCHEMBL1395813

- AC-25058

- CS-B1108

- DTXSID80576238

- 5840-01-7

- AMY842

- FT-0653200

- 1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-2,4,6,8(12)-TETRAENE

-

- MDL: MFCD09841910

- インチ: 1S/C11H11N/c1-3-9-5-2-7-12-8-6-10(4-1)11(9)12/h1,3-4,6,8H,2,5,7H2

- InChIKey: QCCKSFHMARIKSK-UHFFFAOYSA-N

- ほほえんだ: N12C([H])=C([H])C3C([H])=C([H])C([H])=C(C([H])([H])C([H])([H])C1([H])[H])C2=3

計算された属性

- せいみつぶんしりょう: 157.08900

- どういたいしつりょう: 157.089149355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 4.9

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.16

- ゆうかいてん: 84.0 to 88.0 deg-C

- ふってん: 318.4℃ at 760 mmHg

- フラッシュポイント: 146.349 °C

- 屈折率: 1.656

- PSA: 4.93000

- LogP: 2.58750

Lilodidine セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: 24/25

Lilodidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB304230-250 mg |

Lilolidine, 95%; . |

5840-01-7 | 95% | 250mg |

€71.50 | 2023-04-26 | |

| Chemenu | CM238453-10g |

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline |

5840-01-7 | 95% | 10g |

$96 | 2022-06-10 | |

| eNovation Chemicals LLC | D554912-1g |

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline |

5840-01-7 | 97% | 1g |

$709 | 2024-05-24 | |

| eNovation Chemicals LLC | D956102-100g |

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline |

5840-01-7 | 95% | 100g |

$190 | 2024-06-07 | |

| eNovation Chemicals LLC | D593814-5g |

Lilolidine |

5840-01-7 | 95% | 5g |

$200 | 2024-06-05 | |

| TRC | L440000-250mg |

Lilodidine |

5840-01-7 | 250mg |

$178.00 | 2023-05-18 | ||

| Fluorochem | 219534-25g |

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline |

5840-01-7 | 95% | 25g |

£206.00 | 2022-03-01 | |

| Enamine | EN300-3453498-5.0g |

1-azatricyclo[6.3.1.0,4,12]dodeca-2,4,6,8(12)-tetraene |

5840-01-7 | 95% | 5g |

$148.0 | 2023-05-26 | |

| Enamine | EN300-3453498-50.0g |

1-azatricyclo[6.3.1.0,4,12]dodeca-2,4,6,8(12)-tetraene |

5840-01-7 | 95% | 50g |

$1255.0 | 2023-05-26 | |

| Enamine | EN300-3453498-100.0g |

1-azatricyclo[6.3.1.0,4,12]dodeca-2,4,6,8(12)-tetraene |

5840-01-7 | 95% | 100g |

$2308.0 | 2023-05-26 |

Lilodidine 関連文献

-

Chaozhihui Cheng,De Chen,Yang Li,Jian-Nan Xiang,Jin-Heng Li Org. Chem. Front. 2023 10 943

-

Mohosin Layek,Appi Reddy M.,A. V. Dhanunjaya Rao,Mallika Alvala,M. K. Arunasree,Aminul Islam,K. Mukkanti,Javed Iqbal,Manojit Pal Org. Biomol. Chem. 2011 9 1004

-

Xia Wang,Ya-Fei Han,Xuan-Hui Ouyang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2019 55 14637

-

Xuan-Hui Ouyang,Ming Hu,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2018 54 12345

-

5. One-pot synthesis of 2-aryloxymethyl-1-cyanomethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline via rearrangement of the N-oxide from 1-aryloxy-4-tetrahydro-1-quinolylbut-2-yneKrishna C. Majumdar,Shital K. Chattopadhyay,Abu T. Khan J. Chem. Soc. Perkin Trans. 1 1989 1285

5840-01-7 (Lilodidine) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:5840-01-7)5,6-二氢-4H-吡咯并[3,2,1-IJ]喹啉

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:5840-01-7)Lilodidine

清らかである:99%

はかる:100g

価格 ($):284.0